molecular formula C5H7BrN2 B3026829 4-(2-bromoethyl)-1H-Pyrazole CAS No. 1142953-56-7

4-(2-bromoethyl)-1H-Pyrazole

Cat. No. B3026829
M. Wt: 175.03
InChI Key: JYBYTUYNMSBOFY-UHFFFAOYSA-N
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Description

“4-(2-Bromoethyl)benzoic acid” is a compound that has a molecular weight of 229.071 . It’s also known as p-(β-Bromoethyl)benzoic acid .


Synthesis Analysis

In a study, the alkylation of commercially available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene was carried out in the presence of cesium carbonate .


Molecular Structure Analysis

The structure of “4-(2-Bromoethyl)benzoic acid” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A high throughput reaction screening using desorption electrospray ionization mass spectrometry was reported .


Physical And Chemical Properties Analysis

“4-(2-Bromoethyl)benzoic acid” has a melting point of 206-208°C and a density of 1.548±0.06 g/cm3 .

Scientific Research Applications

Analgesic and Other Biological Activities

  • 4-Bromo derivatives of 1H-Pyrazole have been synthesized and evaluated for their pharmacological properties. Some compounds showed remarkable analgesic activity, as well as moderate hypotensive, bradycardiac, anti-inflammatory activities, infiltration anesthesia in mice, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

Tautomerism and Structural Analysis

  • A study on tautomerism in 4-bromo-1H-pyrazoles, using multinuclear magnetic resonance spectroscopy and X-ray crystallography, revealed insights into the tautomer present in both solid and solution states. This research provides valuable data for understanding the chemical shifts and molecular structure of these compounds (Trofimenko et al., 2007).

Antimicrobial Properties

  • Certain phenylpyrazole derivatives, synthesized using 4-(2-bromoacetyl)-1H-pyrazole as a precursor, exhibited significant antimicrobial properties, particularly against pathogenic yeast and moulds. This indicates potential applications in developing new therapeutic agents (Farag et al., 2008).

Crystal Structure and Conformational Analysis

  • Research on the synthesis and crystal structure of various pyrazole compounds, including 4-bromo derivatives, provides detailed insights into their molecular conformation and potential applications in chemical synthesis and material science (Loh et al., 2013).

Organic Intermediate Applications

  • A study involving 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate, highlights its synthesis and structural analysis. This research is relevant for understanding the molecular structure and electronic properties of such compounds, which are crucial in various chemical syntheses (Yang et al., 2021).

Catalytic Applications

  • Some studies have explored the use of pyrazole-containing compounds in catalysis, such as in Suzuki-Miyaura cross-coupling reactions. These compounds have been used to stabilize metal complexes, demonstrating their utility in synthetic chemistry (Ocansey et al., 2018).

Safety And Hazards

For “4-(2-Bromoethyl)benzoic acid”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound “4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine” was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol as a versatile precursor for ionic liquids (ILs) .

properties

IUPAC Name

4-(2-bromoethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBYTUYNMSBOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308688
Record name 4-(2-Bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromoethyl)-1H-Pyrazole

CAS RN

1142953-56-7
Record name 4-(2-Bromoethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142953-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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